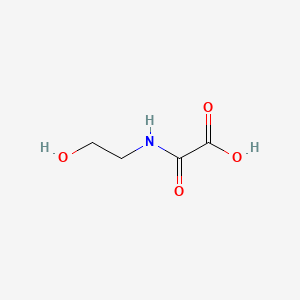










|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[C:6]([O:8]CC)=[O:7].O.O1CCOCC1>C(N(CC)CC)C>[OH:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[C:6]([OH:8])=[O:7]
|


|
Name
|
ethyl 2-hydroxyethyloxamate
|
|
Quantity
|
80.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCNC(C(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
50.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
ADDITION
|
|
Details
|
treated with solvent removal
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCNC(C(=O)O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |